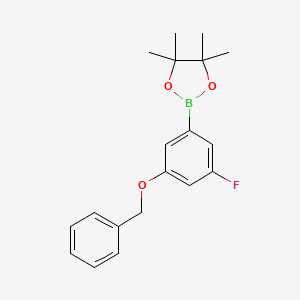

5-苯甲氧基-3-氟苯硼酸二茂环己酯,96%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

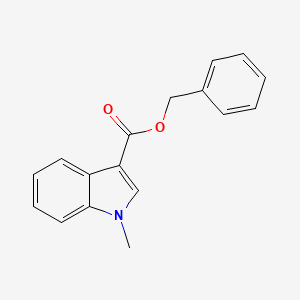

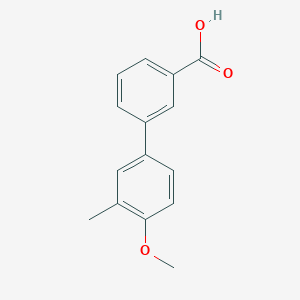

5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester is a laboratory chemical . It is also known as 3-Benzyloxy-5-fluorophenylboronic acid pinacol ester . It is not recommended for use in food, drugs, pesticides, or biocidal products .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. They can undergo functionalizing deboronation . A catalytic protodeboronation of these esters using a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .科学研究应用

聚合物合成及应用:崔等人(2017 年)的一项研究概述了通过帕氏三组分聚合使用 4-甲酰苯硼酸二茂环己酯合成可被 H2O2 裂解的聚(酯-酰胺)的过程。这些聚合物在过氧化氢的作用下降解,有望作为 H2O2 响应型递送载体 (崔等人,2017 年).

有机合成及反应:曼多莱西等人(2002 年)描述了通过有机锡化合物合成苯二硼酸和吡啶二硼酸的过程,展示了这些化合物在有机合成中的效用 (曼多莱西等人,2002 年)。此外,王等人(2018 年)开发了一种铜催化的合成苄基硼酸酯的方法,突出了这些化合物在合成化学中的反应性 (王等人,2018 年).

分析化学:钟等人(2012 年)讨论了分析高反应性二茂环硼酸酯的挑战,强调了它们在复杂分子合成中的铃木偶联反应中的重要性 (钟等人,2012 年).

材料科学及催化:姆福等人(2017 年)描述了一种将卤代芳烃直接转化为硼酸和酯的无金属无添加剂方法,这在材料科学和催化领域具有重要意义 (姆福等人,2017 年).

电化学:大塚等人(2017 年)对含氧有机三氟硼酸盐及其硼酸酯的电化学性质的研究揭示了它们在电化学中的潜在应用 (大塚等人,2017 年).

药物研究:谢军(2006 年)合成的 2-苯甲氧基-5-氟-4-氧代-嘧啶-3-丁酸乙酯是硼酸酯在合成药物中间体中的应用示例 (谢军,2006 年).

作用机制

Target of Action

The primary target of 5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the boronic ester transfers the attached organic group to the palladium catalyst . This results in the formation of a new carbon-palladium bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by the 5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester, leads to the formation of new carbon-carbon bonds . This reaction is part of a broader class of reactions known as cross-coupling reactions, which are fundamental in the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic esters, in general, are relatively stable and readily prepared . They are also environmentally benign, making them suitable for use in various chemical reactions .

Result of Action

The result of the action of 5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceutical and materials science applications .

Action Environment

The action of 5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester is influenced by several environmental factors. For instance, the compound should be handled in an environment with adequate ventilation . It’s also important to avoid dust formation and release into the environment . The compound should be stored in suitable containers for disposal .

属性

IUPAC Name |

2-(3-fluoro-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-16(21)12-17(11-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVUCVNUXHFOPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

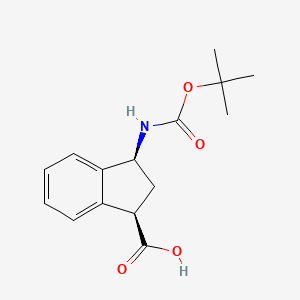

![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)